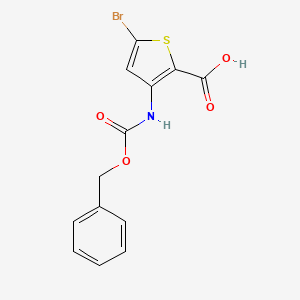

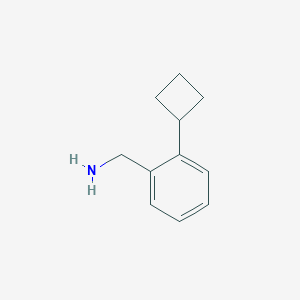

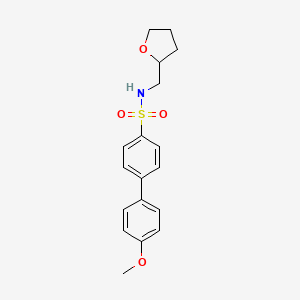

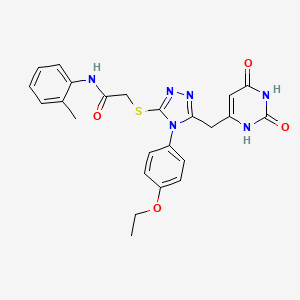

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide is a compound that has not been directly studied in the provided papers. However, similar compounds with the 2-oxoindoline moiety have been investigated for their biological activities, particularly as inhibitors of histone deacetylases (HDACs) and inducers of apoptosis in cancer cells . These compounds are of interest due to their potential therapeutic applications in cancer treatment.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of the 2-oxoindoline core, followed by the introduction of various substituents that can enhance the biological activity of the final compound. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor with a tritiated cyclohexylmethyl group attached to a benzamide moiety has been reported, which involves tritiation, coupling, and purification steps . Although the specific synthesis of this compound is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with the 2-oxoindoline scaffold is crucial for their interaction with biological targets. Docking experiments have shown that N-hydroxybenzamides incorporating 2-oxoindolines bind tightly to the active binding site of HDAC2, with binding affinities higher than that of SAHA, a known HDAC inhibitor . This suggests that the 2-oxoindoline moiety is an important structural feature for the inhibitory activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their substituents. For example, the reductive chemistry of a novel hypoxia-selective cytotoxin with a benzamide structure has been studied, revealing that the nitro groups are key sites for electron addition and that the reduction products have varying levels of cytotoxicity . Although the specific reactions of this compound are not detailed, the compound's reactivity could be inferred from similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. Compounds with the 2-oxoindoline moiety have shown potent HDAC inhibitory effects and cytotoxicity against cancer cell lines, indicating that they have favorable properties for drug development . Additionally, the introduction of substituents such as trimethoxy groups can affect the solubility and bioavailability of these compounds, as seen in the case of substituted benzohydrazides that induce apoptosis and inhibit tubulin polymerization .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of structurally related compounds to "N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide", focusing on their chemical properties and structural elucidation. For instance, studies on the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives reveal the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. These compounds have shown potential in structural chemistry due to their unique bonding patterns and interactions, such as intramolecular N-H···O hydrogen bonds and extended conformations of ether-linked substituents (Ravikumar et al., 2015).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated related compounds for their antimicrobial and anticancer activities. For example, a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides was synthesized and showed potential antimicrobial and anticancer activities. These compounds were tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating their relevance in developing new therapeutic agents (Kumar et al., 2014).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-5-22-15-7-6-14(8-12(15)11-18(22)23)21-20(24)13-9-16(25-2)19(27-4)17(10-13)26-3/h6-10H,5,11H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHPBALKVGSVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

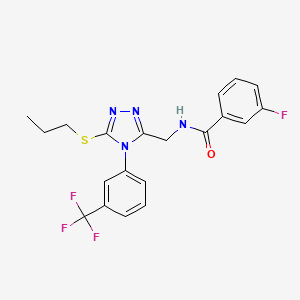

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)